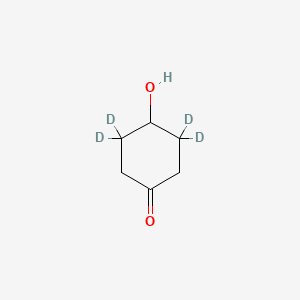

4-Hydroxy Cyclohexanone-d4

Overview

Description

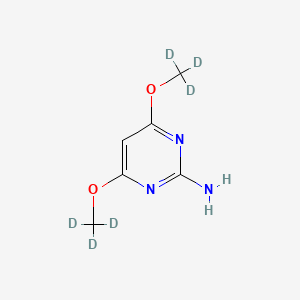

4-Hydroxy Cyclohexanone-d4 is a chemical compound with the molecular formula C6H10O2 . It is a variant of 4-Hydroxy Cyclohexanone, where four of the hydrogen atoms are replaced by deuterium .

Synthesis Analysis

The synthesis of 4-Hydroxy Cyclohexanone involves several steps. One method involves the use of regioselective keto reductases for the selective mono reduction of the diketone to give 4‐hydroxycyclohexanone . Another method involves the synthesis of esters of 4-hydroxy-cyclohexanone from 1,4-dihydroxycylohexane .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-carbon cyclic molecule with a ketone functional group . The InChI representation of the molecule is InChI=1S/C6H10O2/c7-5-1-2-6 (8)4-3-5/h5,7H,1-4H2 . The molecule has a molecular weight of 114.14 g/mol .

Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy Cyclohexanone are diverse. For instance, it can undergo an acyloin rearrangement to provide an array of optically active 2-acyl-2-hydroxy cyclohexanones .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 114.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The molecule is characterized by a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the molecule are 114.068079557 g/mol .

Scientific Research Applications

Oxidation Processes in Industrial Chemistry

4-Hydroxy Cyclohexanone-d4 is closely related to cyclohexanone and cyclohexanol, both of which are integral in the industrial production of nylon 6 and nylon 6,6. Studies have explored various catalytic materials for the oxidation of cyclohexane, aiming to improve the selectivity and conversion rates to produce KA oil, a key feedstock in nylon manufacture. Metal and metal oxide loaded silica catalysts have shown promising results, offering high selectivity and good conversion rates. Gold nanoparticles supported on silica also demonstrated high selectivity in these oxidation processes, highlighting the potential for efficient and cost-effective manufacturing methods for key industrial chemicals (Abutaleb & Ali, 2021).

Environmental and Bioaccumulation Studies

Research into compounds like decamethylpentacyclosiloxane (D5) has implications for understanding the environmental behavior and bioaccumulation potential of related cyclic compounds. Such studies are essential for assessing the environmental impact of these chemicals, guiding regulatory and safety assessments. The findings indicate that certain cyclic compounds exhibit depuration rates in fish and mammals that exceed those of extremely hydrophobic substances, suggesting a complex interaction with biological systems and highlighting the importance of further research in this area (Gobas et al., 2015).

Catalytic and Adsorption Applications

Cyclodextrins, with their ability to form inclusion complexes, provide a fascinating area of study for enhancing the reactivity and selectivity of catalytic processes. The synthesis of materials containing cyclodextrins and their application as sorbents in separation techniques highlight the potential for creating more efficient and environmentally friendly industrial processes. These advancements could lead to the development of novel materials and methods for waste water treatment and chromatographic separations, underscoring the versatility of cyclodextrin-based technologies in addressing contemporary environmental and industrial challenges (Crini & Morcellet, 2002).

Future Directions

Future research could focus on improving the synthesis process of 4-Hydroxy Cyclohexanone-d4. For instance, Kumar et al. conducted the cyclohexanol dehydrogenation reaction in the presence of CO and revealed that methanol was produced along with cyclohexanone . This suggests that there may be potential for optimizing the synthesis process to increase yield and selectivity .

Mechanism of Action

Target of Action

It is known that this compound is used for experimental and research purposes .

Biochemical Pathways

It is known that similar compounds can participate in various biochemical reactions, such as the formation of oximes and hydrazones .

Result of Action

It is known that similar compounds can have various effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Biochemical Analysis

Biochemical Properties

4-Hydroxy Cyclohexanone-d4 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the reduction-oxidation (redox) processes, such as cyclohexanone monooxygenase. This interaction typically involves the binding of this compound to the active site of the enzyme, leading to its conversion into other metabolites .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, derivatives of cyclohexanone have shown cytotoxic effects, indicating that this compound may also impact cell viability and proliferation . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition occurs through the binding of this compound to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. For instance, high doses of cyclohexanone derivatives have been associated with toxic effects, including liver and kidney damage . These adverse effects are dose-dependent, with higher doses leading to more severe toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by enzymes such as cyclohexanone monooxygenase, which converts it into cyclohexanol and other metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria . The distribution of this compound within the cell can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, further modulating its biochemical effects.

Properties

IUPAC Name |

3,3,5,5-tetradeuterio-4-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2/i1D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBJZYXQHHPVGO-VEPVEJTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC(C1O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857719 | |

| Record name | 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13482-24-1 | |

| Record name | Cyclohexanone-3,3,5,5-d4, 4-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.